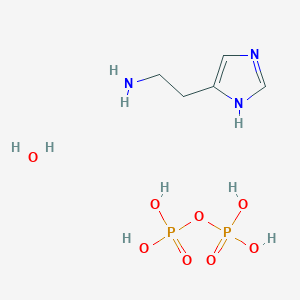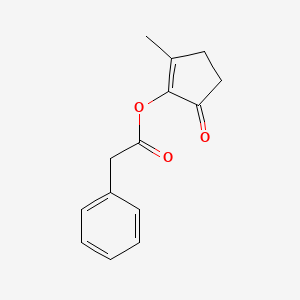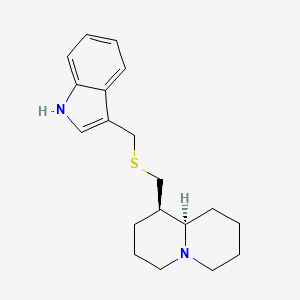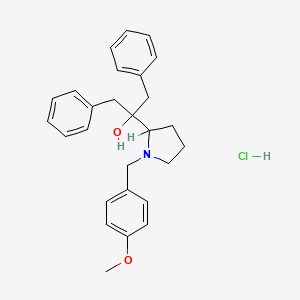
alpha,alpha-Dibenzyl-1-(p-methoxybenzyl)-2-pyrrolidinemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clorhidrato de alfa,alfa-Dibencil-1-(p-metoxibencil)-2-pirrolidinmetanol: es un compuesto orgánico sintético que pertenece a la clase de derivados de pirrolidina. Estos compuestos son conocidos por sus diversas aplicaciones en química medicinal, particularmente como intermediarios en la síntesis de varios agentes farmacológicamente activos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Clorhidrato de alfa,alfa-Dibencil-1-(p-metoxibencil)-2-pirrolidinmetanol típicamente involucra reacciones orgánicas de múltiples pasos. Las rutas sintéticas comunes pueden incluir:
Paso 1: Formación del anillo de pirrolidina a través de reacciones de ciclización.
Paso 2: Introducción de los grupos bencilo mediante reacciones de alquilación.
Paso 3: Adición del grupo p-metoxibencilo a través de sustitución nucleofílica.
Paso 4: Conversión a la sal de clorhidrato mediante tratamiento con ácido clorhídrico.
Métodos de producción industrial
Los métodos de producción industrial pueden involucrar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Estos métodos a menudo incluyen:
- Uso de reactivos y solventes de alta pureza.
- Condiciones controladas de temperatura y presión.
- Técnicas de purificación eficientes como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El Clorhidrato de alfa,alfa-Dibencil-1-(p-metoxibencil)-2-pirrolidinmetanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a las cetonas o aldehídos correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Uso de agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Uso de agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Uso de nucleófilos como haluros o aminas en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El Clorhidrato de alfa,alfa-Dibencil-1-(p-metoxibencil)-2-pirrolidinmetanol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o analgésicos.
Industria: Utilizado en la producción de productos farmacéuticos y químicos finos.
Mecanismo De Acción
El mecanismo de acción del Clorhidrato de alfa,alfa-Dibencil-1-(p-metoxibencil)-2-pirrolidinmetanol involucra su interacción con objetivos moleculares específicos. Estos pueden incluir:
Objetivos moleculares: Enzimas, receptores o canales iónicos.
Vías involucradas: Vías de transducción de señales, vías metabólicas o regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- Clorhidrato de alfa,alfa-Dibencil-2-pirrolidinmetanol
- Clorhidrato de alfa,alfa-Dibencil-1-(p-metoxifenil)-2-pirrolidinmetanol
Singularidad
El Clorhidrato de alfa,alfa-Dibencil-1-(p-metoxibencil)-2-pirrolidinmetanol es único debido a la presencia del grupo p-metoxibencilo, que puede conferir propiedades químicas y biológicas específicas. Esta característica estructural puede influir en su reactividad, solubilidad e interacción con objetivos biológicos.
Propiedades
Número CAS |
102584-47-4 |
|---|---|
Fórmula molecular |
C27H32ClNO2 |
Peso molecular |
438.0 g/mol |
Nombre IUPAC |
2-[1-[(4-methoxyphenyl)methyl]pyrrolidin-2-yl]-1,3-diphenylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C27H31NO2.ClH/c1-30-25-16-14-24(15-17-25)21-28-18-8-13-26(28)27(29,19-22-9-4-2-5-10-22)20-23-11-6-3-7-12-23;/h2-7,9-12,14-17,26,29H,8,13,18-21H2,1H3;1H |
Clave InChI |
AWVUDHHFBVBVOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CCCC2C(CC3=CC=CC=C3)(CC4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


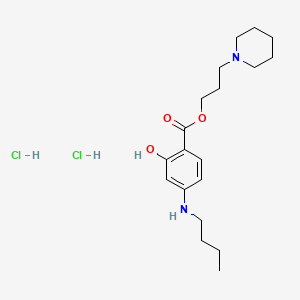
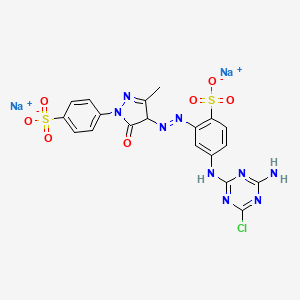
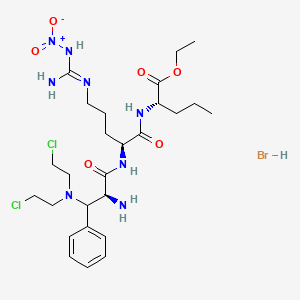
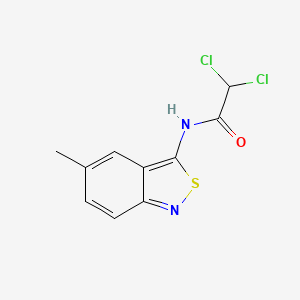
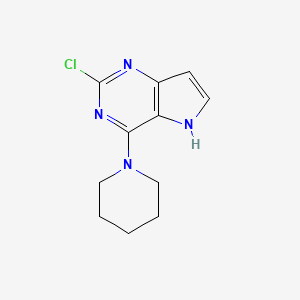
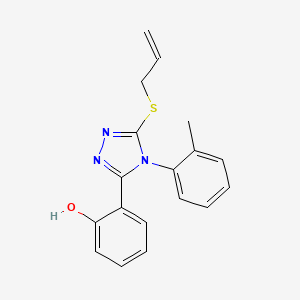
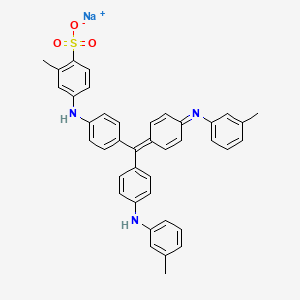


![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)
